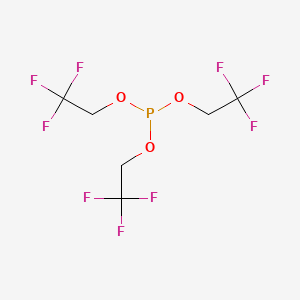

Tris(2,2,2-trifluoroethyl) phosphite

Descripción general

Descripción

Tris(2,2,2-trifluoroethyl) phosphite is a useful research compound. Its molecular formula is C6H6F9O3P and its molecular weight is 328.07 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 325606. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Tris(2,2,2-trifluoroethyl) phosphite is an organophosphorus compound that primarily targets metal clusters in organometallic chemistry . It acts as a ligand, a molecule that binds to a central metal atom to form a coordination complex .

Mode of Action

The interaction of this compound with its targets involves enhancing labialization in metal clusters . Labialization is a process that increases the reactivity of metal clusters, allowing them to participate in various chemical reactions . This compound also acts as a substitutional equivalent for carbon monoxide .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to organometallic chemistry . The compound’s ability to enhance labialization in metal clusters can influence various downstream effects, such as the synthesis of other complex compounds .

Pharmacokinetics

It’s known that the compound is used as an electrolyte additive to improve the electrochemical performance and as a co-solvent for nonflammable electrolytes in li-ion batteries . These uses suggest that the compound has properties that allow it to interact effectively with other substances in a solution.

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in its role as a ligand in organometallic chemistry . By enhancing labialization in metal clusters, the compound can facilitate the formation of new organometallic complexes . Additionally, its use as an electrolyte additive in Li-ion batteries suggests that it can improve the performance of these batteries .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness as a ligand can depend on the specific metal clusters it interacts with . Additionally, its role as an electrolyte additive suggests that its performance can be affected by the chemical composition of the electrolyte solution .

Análisis Bioquímico

Biochemical Properties

Tris(2,2,2-trifluoroethyl) phosphite plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used in the synthesis of N-methoxy-N-methyl bis(2,2,2-trifluoroethyl)phosphonamide via the Arbuzov reaction with 2-bromo-N-methoxy-N-methylacetamide . The nature of these interactions often involves the formation of stable complexes, which can alter the reactivity and stability of the biomolecules involved.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biochemical properties and effects on cells . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular function and health.

Actividad Biológica

Tris(2,2,2-trifluoroethyl) phosphite (TTFP) is a phosphite compound with unique properties that have garnered attention in various fields, including biochemistry and materials science. This article explores the biological activity of TTFP, focusing on its effects on microbial systems, potential applications in lithium-ion batteries, and its toxicity profile.

Overview of this compound

TTFP is characterized by its three trifluoroethyl groups attached to a phosphorus atom. This structure contributes to its stability and reactivity, making it a candidate for various applications. Notably, TTFP has been studied as an electrolyte additive in lithium-ion batteries to enhance performance and stability under high-voltage conditions .

Antimicrobial Properties

Research indicates that TTFP exhibits antimicrobial activity against several bacterial strains. In a study evaluating various phosphoramidates, TTFP was tested against Gram-positive and Gram-negative bacteria. The results showed that TTFP could inhibit bacterial growth effectively, with inhibition zones measuring between 6 to 10 mm for different strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 6-10 |

| Escherichia coli | 6-10 |

| Bacillus subtilis | 6-10 |

| Streptococcus mutans | 6-10 |

The mechanism behind this antimicrobial activity is believed to involve the disruption of cellular processes in bacteria, although further studies are needed to elucidate the exact pathways.

Interaction with Acetylcholinesterase

TTFP has also been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Some derivatives of phosphoramidates were found to exhibit significant AChE inhibition, suggesting that TTFP could be explored for potential therapeutic applications in neuroprotection or as a model for studying organophosphate poisoning mechanisms .

Applications in Lithium-Ion Batteries

TTFP has been investigated as an additive in lithium-ion battery systems. Its role involves modifying the cathode surface to improve stability during high-voltage operations. Specifically, TTFP decomposes at elevated voltages (around 4.6 V vs. Li/Li+) to form stable phosphate species that interact with the electrolyte and cathode materials .

Table 2: Performance of TTFP as an Electrolyte Additive

| Parameter | Value |

|---|---|

| Decomposition Voltage | 4.6 V vs. Li/Li+ |

| Surface Modification | Yes |

| Stability Improvement | Moderate |

This interaction enhances the longevity and efficiency of lithium-ion batteries by preventing surface degradation caused by electrolyte oxidation.

Toxicity Profile

While TTFP demonstrates significant biological activity, understanding its toxicity is crucial for safe handling and application. The compound has been classified with high persistence in both water and soil environments, indicating potential ecological risks if released into the environment .

Table 3: Toxicity Data for this compound

| Toxicity Parameter | Level |

|---|---|

| Acute Toxicity | Moderate |

| Skin Irritation | Yes |

| Eye Irritation | Yes |

| Bioaccumulative Potential | High |

Aplicaciones Científicas De Investigación

Electrolyte Additive in Lithium-Ion Batteries

TTFP is primarily utilized as an electrolyte additive in lithium-ion batteries, where it enhances stability and performance under high-voltage conditions.

- Mechanism of Action : Research indicates that TTFP can form a passivating layer on the cathode surface, which helps mitigate surface destabilization during battery operation. A study demonstrated that TTFP interacts with the cathode at voltages up to 4.6 V vs. Li/Li, leading to the formation of stable decomposition products that contribute to improved battery performance .

- Case Study : In a study involving lithium-rich layered oxide cathodes, TTFP was shown to improve the conductivity and viscosity of the electrolyte, enhancing the initial activation and cycling performance of the battery .

Flame Retardant Properties

TTFP exhibits significant flame-retardant characteristics due to its chemical structure, which includes fluorinated groups that can decompose to release non-flammable gases upon heating.

- Research Findings : Investigations into TTFP's use as a co-solvent for electrolytes in lithium-ion batteries highlighted its potential to reduce flammability risks associated with conventional electrolytes . The presence of fluorine atoms in TTFP contributes to its ability to inhibit combustion processes.

Data Tables

| Application Area | Key Benefits | References |

|---|---|---|

| Lithium-Ion Batteries | Enhances thermal stability and performance | |

| Flame Retardants | Reduces flammability of electrolytes |

Case Studies

-

Electrochemical Stability :

- A study explored TTFP's role in stabilizing high-voltage lithium-ion batteries by analyzing its interaction with lithium nickel-manganese-cobalt oxide (NMC) cathodes. The findings revealed that TTFP not only modifies the surface film but also participates in chemical reactions that stabilize the electrolyte .

- Thermal Analysis :

-

Flame Inhibition Studies :

- Investigations into TTFP's flame-retardant properties demonstrated its effectiveness in preventing ignition in various polymeric materials used in electronics, showcasing its versatility beyond battery applications .

Propiedades

IUPAC Name |

tris(2,2,2-trifluoroethyl) phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F9O3P/c7-4(8,9)1-16-19(17-2-5(10,11)12)18-3-6(13,14)15/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBIQXUBDNNXYJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)OP(OCC(F)(F)F)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F9O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20190492 | |

| Record name | Tris(2,2,2-trifluoroethyl)phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370-69-4 | |

| Record name | Ethanol, 2,2,2-trifluoro-, phosphite (3:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=370-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(2,2,2-trifluoroethyl)phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000370694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 370-69-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=325606 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tris(2,2,2-trifluoroethyl)phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.